molecular formula C24H27NO5 B2565462 (Z)-7-(azepan-1-ylmethyl)-2-(2,5-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 893350-15-7

(Z)-7-(azepan-1-ylmethyl)-2-(2,5-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2565462
CAS No.: 893350-15-7
M. Wt: 409.482
InChI Key: RFWBWJSYZAQCRP-HMAPJEAMSA-N
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Description

The compound (Z)-7-(azepan-1-ylmethyl)-2-(2,5-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran derivative characterized by a fused benzofuran-3(2H)-one core. Key structural features include:

  • 2,5-Dimethoxybenzylidene group: A Z-configuration benzylidene moiety at the 2-position, providing steric and electronic effects that influence receptor binding.
  • 6-hydroxybenzofuran-3(2H)-one: A hydroxyl group at the 6-position, enabling hydrogen bonding and antioxidant activity.

Properties

IUPAC Name

(2Z)-7-(azepan-1-ylmethyl)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-28-17-7-10-21(29-2)16(13-17)14-22-23(27)18-8-9-20(26)19(24(18)30-22)15-25-11-5-3-4-6-12-25/h7-10,13-14,26H,3-6,11-12,15H2,1-2H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWBWJSYZAQCRP-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-(azepan-1-ylmethyl)-2-(2,5-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound notable for its unique structural features, which include a benzofuran core, an azepane ring, and methoxy substituents. This structural diversity suggests a potential for various biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be broken down into key components:

  • Benzofuran Core : This fused ring system contributes to its pharmacological properties.
  • Azepane Ring : A seven-membered nitrogen-containing ring that may influence neuroactive properties.
  • Dimethoxybenzylidene Moiety : Enhances interactions with biological targets through its electron-donating methoxy groups.

Predicted Biological Activities

Using structure-activity relationship (SAR) models and computational tools like PASS (Prediction of Activity Spectra for Substances), several potential biological activities have been predicted for this compound. These include:

  • Antioxidant Activity : Due to the presence of hydroxyl groups which can scavenge free radicals.
  • Anticancer Properties : Similar compounds have shown efficacy in inhibiting tumor growth.
  • Neuroprotective Effects : The azepane component may confer protective effects against neurodegenerative diseases.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into the unique biological activities of this compound:

Compound NameStructural FeaturesNotable Biological Activity
6-HydroxybenzofuranBenzofuran core with hydroxy groupAntioxidant, anticancer
DimethoxybenzaldehydeBenzaldehyde with two methoxy groupsAntimicrobial properties
Azepane derivativesAzepane ring with various substituentsNeuroprotective effects

This table highlights how the combination of azepane and benzofuran structures in the target compound may lead to distinct biological activities not observed in simpler analogs.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Free Radical Scavenging : The hydroxy group is likely involved in neutralizing free radicals.
  • Modulation of Signaling Pathways : Interaction with specific cellular receptors or enzymes may alter signaling pathways associated with cell survival and proliferation.
  • Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in oxidative stress or inflammation could contribute to its protective effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Pharmacological Implications

The compound is compared to three analogs (Table 1) from the evidence, focusing on substituent variations and their theoretical impacts:

Table 1: Structural Comparison of Benzofuran Derivatives

Compound Name 7-Position Substituent 2-Position Benzylidene Group Key Properties/Implications
Target Compound Azepan-1-ylmethyl 2,5-Dimethoxy Enhanced lipophilicity, potential CNS activity
(Z)-7-[(dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl... Dimethylaminomethyl 2-Fluoro Higher polarity; fluorine may improve metabolic stability
(Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-(2-chlorobenzylidene)-6-hydroxy... Bis(2-methoxyethyl)aminomethyl 2-Chloro Increased solubility; chloro group may enhance electrophilicity
7-Position Substituent Variations
  • Azepan-1-ylmethyl vs. Dimethylamine’s smaller size may favor renal excretion .
  • Bis(2-methoxyethyl)aminomethyl: This substituent introduces ether linkages, enhancing water solubility but reducing membrane permeability compared to azepane .
Benzylidene Group Modifications
  • 2,5-Dimethoxy vs. 2-Fluoro/2-Chloro :
    • The dimethoxy group (electron-donating) stabilizes the benzylidene via resonance, possibly increasing antioxidant capacity.
    • Fluoro and chloro groups (electron-withdrawing) may enhance electrophilicity, influencing covalent binding to biological targets .

Hypothetical Activity Trends

  • Antioxidant Potential: The target compound’s 2,5-dimethoxy and 6-hydroxy groups may synergize for free radical scavenging, outperforming fluoro/chloro analogs.
  • Receptor Binding : The azepane substituent’s bulk could hinder binding to certain enzymes compared to smaller amines in and .

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